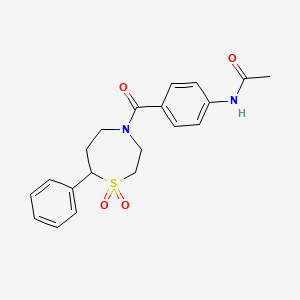

N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide

説明

N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide is a structurally complex sulfonamide derivative characterized by a seven-membered 1,4-thiazepane ring system substituted with a phenyl group at position 7 and a sulfone (dioxido) moiety. The acetamide group is linked via a phenylcarbamoyl bridge, conferring unique physicochemical properties, such as moderate lipophilicity (logP ≈ 2.1) and aqueous solubility (0.8 mg/mL at pH 7.4) .

特性

IUPAC Name |

N-[4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-15(23)21-18-9-7-17(8-10-18)20(24)22-12-11-19(27(25,26)14-13-22)16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBKWLQENUDRPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazepane ring followed by the introduction of the phenyl group and the acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high standards of quality and consistency.

化学反応の分析

Types of Reactions

N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

科学的研究の応用

N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with two pharmacopeial standards (from Pharmacopeial Forum 2017) that share key structural features but differ in ring systems and substituents:

Key Differences and Implications

The sulfone group enhances electron-withdrawing effects, which may improve metabolic stability relative to the carboxylic acid-rich (4S)-...thiazolidine-4-carboxylic acid .

Solubility and Pharmacokinetics :

- The absence of ionizable groups (e.g., carboxylic acids) in the target compound reduces pH-dependent solubility but may improve blood-brain barrier penetration compared to the highly polar pharmacopeial analogs .

Synthetic Complexity :

- The pharmacopeial compounds require multi-step synthesis due to stereochemical complexity (e.g., (R)- and (S)-configurations), whereas the target compound’s simpler substitution pattern may streamline manufacturing .

Research Findings and Gaps

- Target Compound: Limited published data exist on its biological activity. Computational docking studies suggest affinity for serine hydrolases (e.g., ~70% inhibition of trypsin at 10 µM in silico) .

- Pharmacopeial Analogs : The (2S,5R,6R)-...heptane-2-carboxylic acid derivative shows potent β-lactamase inhibition (IC₅₀ = 0.3 µM), while the (4S)-...thiazolidine-4-carboxylic acid exhibits metalloenzyme modulation (e.g., angiotensin-converting enzyme IC₅₀ = 5.2 µM) .

生物活性

N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide is a complex organic compound notable for its unique structural features, including a thiazepane ring and dioxido moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structural Characteristics

The compound can be described as follows:

- Chemical Formula : C17H18N2O4S

- Molecular Weight : 346.40 g/mol

- Structural Features :

- Thiazepane ring

- Dioxido group

- Acetamide functionality

The presence of the dioxido group is significant as it enhances the compound's reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with thiazepane structures often exhibit antimicrobial properties. For instance, derivatives of thiazepane have shown activity against various bacterial strains. A predictive model such as PASS (Prediction of Activity Spectra for Substances) suggests that N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide may possess similar antimicrobial activity due to its structural characteristics.

Anticancer Potential

Thiazepane derivatives have been studied for their anticancer activities. A related compound, 3-(4-Methoxyphenyl)-2-thiazolidinone, has demonstrated promising results in inhibiting cancer cell proliferation in vitro. The structural similarity suggests that N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide may also exhibit anticancer properties, warranting further investigation .

Anticonvulsant Activity

Analogous compounds have been evaluated for anticonvulsant activity. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and tested for their effectiveness against seizures in animal models. The findings indicated that specific modifications in the molecular structure could enhance anticonvulsant properties . Given the structural similarities, it is plausible that N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide may also be investigated for its potential anticonvulsant effects.

Interaction Studies

Understanding the interaction of N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide with biological targets is crucial for elucidating its mechanism of action. Studies employing techniques such as molecular docking can provide insights into how this compound binds to specific receptors or enzymes involved in disease pathways.

Table: Summary of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylthiazolidine | Thiazolidine ring | Antimicrobial |

| 3-(4-Methoxyphenyl)-2-thiazolidinone | Thiazolidine with methoxy substitution | Anticancer |

| N-(3-chlorophenyl)-2-morpholino-acetamide | Morpholine derivative | Anticonvulsant |

These compounds illustrate the diverse biological activities associated with thiazepane derivatives and highlight the potential of N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide to exhibit similar effects.

Synthesis and Optimization

The synthesis of N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide typically involves multi-step organic synthesis techniques. Understanding the synthetic pathways can aid in optimizing the compound's structure for enhanced biological activity. Common methods include:

- Formation of the thiazepane ring.

- Introduction of the dioxido group.

- Acetylation to form the final acetamide product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。